molecular formula C19H27N3O3S B6121816 2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol

2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol

Cat. No. B6121816
M. Wt: 377.5 g/mol
InChI Key: BZHQXAJZKGUJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPE, and it has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs. In

Mechanism of Action

The exact mechanism of action of DMPE is not yet fully understood, but it is believed to involve the modulation of neurotransmitter systems such as dopamine, serotonin, and glutamate. DMPE has been found to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic and anxiolytic effects. Additionally, DMPE has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons, suggesting its neuroprotective effects.
Biochemical and Physiological Effects
DMPE has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of BDNF expression, and the inhibition of oxidative stress and inflammation. These effects may contribute to its potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

DMPE has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological profile. However, one limitation of DMPE is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of DMPE, including the development of new drugs based on its pharmacological profile, the exploration of its potential therapeutic applications in the treatment of neurological disorders, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of DMPE for its potential therapeutic applications.

Synthesis Methods

The synthesis of DMPE involves a multistep process that starts with the reaction of 3,5-dimethoxybenzaldehyde and 2-(2-aminoethoxy)ethanol in the presence of a catalyst to form the intermediate product, 2-(3,5-dimethoxybenzyl)-2-(2-hydroxyethoxy)ethanol. This intermediate product is then reacted with thioacetic acid to form the thioester intermediate, which is subsequently reacted with 2-(2-chloroethyl)piperazine to form DMPE.

Scientific Research Applications

DMPE has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, depression, and anxiety. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs. Additionally, DMPE has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(1,3-thiazol-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-24-17-9-15(10-18(11-17)25-2)12-22-6-5-21(13-16(22)3-7-23)14-19-20-4-8-26-19/h4,8-11,16,23H,3,5-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHQXAJZKGUJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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